3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
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Overview
Description
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promising results in a variety of applications, including as a potential treatment for certain medical conditions. In
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a variety of physiological processes. By inhibiting the activity of carbonic anhydrase, 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride may be able to disrupt the growth and proliferation of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride are still being studied. However, early research suggests that this compound may be able to disrupt the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for certain autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride in lab experiments is its potential ability to disrupt the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for certain autoimmune diseases. However, one of the main limitations of using this compound in lab experiments is the lack of research on its potential side effects and toxicity.
Future Directions
There are several future directions for the research of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride. One potential area of research involves the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the potential side effects and toxicity of this compound. Finally, more research is needed to determine the potential use of this compound as a diagnostic tool for certain medical conditions.
Synthesis Methods
The synthesis method of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves the reaction of N,N-dimethylpropane-1,3-diamine with chlorosulfonic acid. The resulting product is then reacted with sodium hydroxide to produce the final product, 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride.
Scientific Research Applications
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for certain medical conditions, such as cancer and autoimmune diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain medical conditions.
properties
IUPAC Name |
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIVWWCQQNBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.